molecular formula C8H14N4O2S B3070751 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine CAS No. 1005610-93-4

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No. B3070751
CAS RN: 1005610-93-4
M. Wt: 230.29 g/mol
InChI Key: CPSSDNVHQXPARS-UHFFFAOYSA-N
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Description

“1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is a chemical compound with the CAS Number: 1005610-93-4 . It has a molecular weight of 230.29 and its IUPAC name is 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine .


Synthesis Analysis

The synthesis of pyrazoles, including derivatives like “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The InChI code for “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is 1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is a powder at room temperature .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This suggests that “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” and its derivatives could be used in the development of new drugs targeting specific proteins in pathogenic organisms.

Anti-inflammatory Applications

In the scope of a research program aimed at developing new drugs for the treatment of central inflammatory diseases, a new piperazine compound was synthesized and biologically evaluated . This suggests that “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” could potentially be used in the development of anti-inflammatory drugs.

Antifungal Activities

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi . Most of them displayed moderate to excellent activities . This suggests that “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” could potentially be used in the development of antifungal drugs.

Safety and Hazards

The compound “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” may cause serious eye damage, skin reactions, and respiratory irritation .

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSSDNVHQXPARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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